molecular formula C15H13ClFNO4S B3016622 4-Chloro-3-{[2-(4-fluorophenyl)ethyl]sulfamoyl}benzoic acid CAS No. 721414-47-7

4-Chloro-3-{[2-(4-fluorophenyl)ethyl]sulfamoyl}benzoic acid

Cat. No.: B3016622
CAS No.: 721414-47-7
M. Wt: 357.78
InChI Key: LNLYOYZSMOBPMW-UHFFFAOYSA-N
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Description

4-Chloro-3-{[2-(4-fluorophenyl)ethyl]sulfamoyl}benzoic acid is an organic compound with the molecular formula C15H13ClFNO4S It is characterized by the presence of a chloro group, a fluorophenyl group, and a sulfamoyl group attached to a benzoic acid core

Scientific Research Applications

4-Chloro-3-{[2-(4-fluorophenyl)ethyl]sulfamoyl}benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-{[2-(4-fluorophenyl)ethyl]sulfamoyl}benzoic acid typically involves multiple steps One common method starts with the chlorination of benzoic acid to introduce the chloro groupThe final step involves the coupling of the fluorophenyl group via a Suzuki-Miyaura cross-coupling reaction, which is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-{[2-(4-fluorophenyl)ethyl]sulfamoyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chloro and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-sulfamoylbenzoic acid: Similar structure but lacks the fluorophenyl group.

    4-Fluoro-3-sulfamoylbenzoic acid: Similar structure but lacks the chloro group.

    3-Chloro-4-fluorophenylboronic acid: Contains both chloro and fluorophenyl groups but differs in the functional groups attached to the benzoic acid core.

Uniqueness

4-Chloro-3-{[2-(4-fluorophenyl)ethyl]sulfamoyl}benzoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

IUPAC Name

4-chloro-3-[2-(4-fluorophenyl)ethylsulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO4S/c16-13-6-3-11(15(19)20)9-14(13)23(21,22)18-8-7-10-1-4-12(17)5-2-10/h1-6,9,18H,7-8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLYOYZSMOBPMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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